molecular formula C31H31NO3 B1399069 [3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone CAS No. 1380548-02-6

[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

Cat. No. B1399069
CAS RN: 1380548-02-6
M. Wt: 465.6 g/mol
InChI Key: MOPAGKWBFUICQT-UHFFFAOYSA-N
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Description

“[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone” is a chemical compound with the molecular formula C31H31NO3 . It is also known by other names such as SR10067 and CHEMBL2030075 . The molecular weight of this compound is 465.6 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring attached to an isoquinoline ring via a methanone group . It also has a phenoxy group attached to the isoquinoline ring via a methyl group . The phenoxy group is further substituted with a dimethylethoxy group .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 6.8, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 465.23039385 g/mol . The topological polar surface area is 38.8 Ų . It has 35 heavy atoms .

Scientific Research Applications

Circadian Rhythm Modulation

SR10067 acts as a potent agonist of the REV-ERB nuclear receptors, which play a crucial role in maintaining the circadian rhythm . By modulating these receptors, SR10067 can influence the sleep-wake cycle, potentially offering therapeutic benefits for disorders related to circadian rhythm disruptions.

Metabolic Disease Research

The compound has shown potential in the research of metabolic diseases due to its ability to influence REV-ERB receptors that are implicated in the regulation of metabolism . This includes potential applications in studying obesity, diabetes, and dyslipidemia.

Neuropsychiatric Disorder Studies

SR10067’s impact on REV-ERB receptors also extends to the central nervous system, where it may have implications for the study of neuropsychiatric disorders such as depression, anxiety, and bipolar disorder .

Sleep Disorders

Research indicates that SR10067 can affect sleep architecture, making it a valuable tool for studying various sleep disorders. It has been shown to induce wakefulness and reduce both REM and slow-wave sleep, which could lead to new insights into the treatment of insomnia and other sleep-related issues .

Therapeutic Potential in Neurodegeneration

Given the importance of circadian rhythms in brain health, SR10067 may have therapeutic potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By regulating the circadian clock, it could help mitigate some of the symptoms associated with these conditions .

properties

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPAGKWBFUICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

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